molecular formula C19H16ClN5O3S B2746455 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1052558-28-7

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2746455
CAS RN: 1052558-28-7
M. Wt: 429.88
InChI Key: NLBSLEPPARVKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C19H16ClN5O3S and its molecular weight is 429.88. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis and structural elucidation of complex molecules like 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide are crucial for understanding their potential applications. Studies have focused on synthesizing novel compounds and analyzing their structures through various spectroscopic methods to determine their potential uses in fields such as pharmacology and materials science (Latli & Casida, 1995), (MahyavanshiJyotindra et al., 2011).

Biological Activities and Pharmacological Potential

Compounds with structures similar to the one have been explored for their biological activities. Research includes the investigation of antimicrobial, antifungal, and antituberculosis properties, highlighting the potential of these compounds in developing new therapeutic agents (Baviskar et al., 2013), (Patel & Shaikh, 2011).

Molecular Docking and Computational Studies

Molecular docking and computational studies are invaluable tools for predicting the interaction between complex molecules and biological targets. This approach aids in understanding the mechanism of action and optimizing the compound for specific applications, such as enzyme inhibition or receptor binding, providing insights into potential therapeutic applications (Riaz et al., 2020).

Material Science and Chemical Properties

Research into the chemical properties of compounds containing elements like sulfur, chlorine, and nitrogen is significant for material science. Such compounds are analyzed for their potential in creating new materials with desirable properties such as conductivity, photovoltaic efficiency, or as sensors. The synthesis and characterization of these compounds provide a foundation for developing innovative materials (Lazareva et al., 2017).

properties

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c1-29-14-7-3-5-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-6-2-4-11(20)8-13/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSLEPPARVKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

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